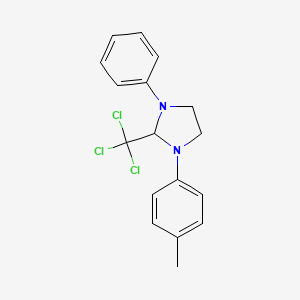
Thiophene, 3,5-bis(2,4-dinitrophenyl)-2-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiophene, 3,5-bis(2,4-dinitrophenyl)-2-methyl- is a complex organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of two 2,4-dinitrophenyl groups and a methyl group attached to the thiophene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiophene, 3,5-bis(2,4-dinitrophenyl)-2-methyl- typically involves the cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1′-bis(2,4-dinitrophenyl)-4,4′-bipyridinium salts . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of specific solvents and catalysts to facilitate the reaction and improve yield.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale reactors to produce the compound in bulk quantities.
化学反应分析
Types of Reactions
Thiophene, 3,5-bis(2,4-dinitrophenyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are typically used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Diamino derivatives.
Substitution: Various substituted thiophenes depending on the electrophile used.
科学研究应用
Thiophene, 3,5-bis(2,4-dinitrophenyl)-2-methyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
作用机制
The mechanism of action of Thiophene, 3,5-bis(2,4-dinitrophenyl)-2-methyl- involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo redox reactions and form reactive intermediates. These intermediates can interact with biological macromolecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- Thiophene, 2,5-bis(2,4-dinitrophenyl)-3-methyl-
- Thiophene, 3,4-bis(2,4-dinitrophenyl)-2-methyl-
- Thiophene, 2,3-bis(2,4-dinitrophenyl)-5-methyl-
Uniqueness
Thiophene, 3,5-bis(2,4-dinitrophenyl)-2-methyl- stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. The presence of two 2,4-dinitrophenyl groups and a methyl group at distinct positions on the thiophene ring influences its reactivity and potential applications. This compound’s unique structure makes it a valuable candidate for various research and industrial applications.
属性
CAS 编号 |
61200-51-9 |
|---|---|
分子式 |
C17H10N4O8S |
分子量 |
430.4 g/mol |
IUPAC 名称 |
3,5-bis(2,4-dinitrophenyl)-2-methylthiophene |
InChI |
InChI=1S/C17H10N4O8S/c1-9-14(12-4-2-10(18(22)23)6-15(12)20(26)27)8-17(30-9)13-5-3-11(19(24)25)7-16(13)21(28)29/h2-8H,1H3 |
InChI 键 |
OBDLPYRHNQVUMD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(S1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl bicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B14586115.png)
![3-[3,3-Dichloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]benzonitrile](/img/structure/B14586134.png)
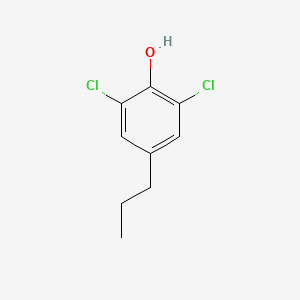

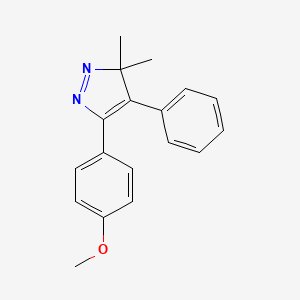
![(4S)-4-[(2-Methoxyphenoxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14586150.png)
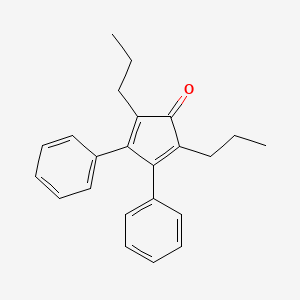
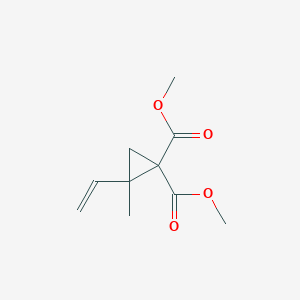
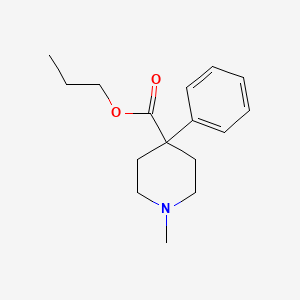
![4-[(1-tert-Butylazetidin-3-yl)methoxy]benzoyl chloride](/img/structure/B14586177.png)

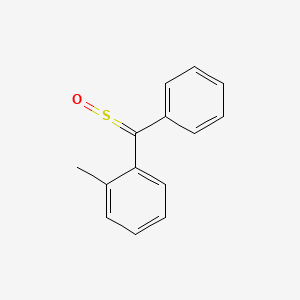
![2-Methyl-1-[1-(propan-2-yl)cyclopropyl]propan-1-one](/img/structure/B14586203.png)
